1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone

CYP51 inhibition Sterol 14α-demethylase Antifungal selectivity

1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone (CAS 134071-11-7) is a synthetic small molecule (C11H8F2N2O, MW 222.19 g/mol) belonging to the 1-aryl-2-azolyl-ethanone class. It features a 2,4-difluorophenyl ring linked via a carbonyl bridge to an imidazole moiety, a scaffold structurally analogous to the core fragments of several clinically used azole antifungals.

Molecular Formula C11H8F2N2O
Molecular Weight 222.19 g/mol
CAS No. 134071-11-7
Cat. No. B156551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone
CAS134071-11-7
Molecular FormulaC11H8F2N2O
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(=O)CN2C=CN=C2
InChIInChI=1S/C11H8F2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7H,6H2
InChIKeySOZGBQIEPMIPHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone (CAS 134071-11-7): Chemical Identity, Imidazole Class, and Research-Grade Procurement Baseline


1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone (CAS 134071-11-7) is a synthetic small molecule (C11H8F2N2O, MW 222.19 g/mol) belonging to the 1-aryl-2-azolyl-ethanone class [1]. It features a 2,4-difluorophenyl ring linked via a carbonyl bridge to an imidazole moiety, a scaffold structurally analogous to the core fragments of several clinically used azole antifungals [2]. Single-crystal X-ray diffraction confirms a near-orthogonal geometry between the two planar rings (dihedral angle 89.53°) and the presence of stabilizing intermolecular C—H···O hydrogen bonds [1]. The compound is commercially available at research-grade purity (typically 98%) and is principally employed as a versatile building block for diversity-oriented synthesis, medicinal chemistry campaigns targeting CYP51-dependent sterol biosynthesis, and as a key intermediate in the preparation of miconazole-inspired antifungal candidates [2].

Why 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone Cannot Be Replaced by Unsubstituted Phenyl, Triazole, or Dichlorophenyl Analogs


The 2,4-difluorophenyl-imidazole-ethanone scaffold of CAS 134071-11-7 is not interchangeable with its closest structural analogs because each variation—azole ring identity, halogen substitution pattern, and ring connectivity—produces distinct and often non-overlapping biological and physicochemical performance [1]. The imidazole versus triazole choice alters CYP51 binding mode and metabolic susceptibility: triazole analogs (e.g., 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, CAS 86404-63-9) are generally less prone to oxidative metabolism but may exhibit reduced potency against certain fungal strains [2]. The 2,4-difluoro substitution on the phenyl ring imparts electronic effects that modulate electrophilicity and target engagement compared to unsubstituted phenyl (CAS 24155-34-8) or 2,4-dichloro (as in miconazole) analogs [1]. Furthermore, the near-orthogonal ring geometry (dihedral 89.53°) creates a unique crystal packing motif stabilized by intermolecular C—H···O hydrogen bonds, which directly influences solid-state stability and formulation behavior—a property absent in analogs with different substitution patterns [3]. Procurement without explicit comparator-aware selection may result in batch failures in synthesis campaigns, misleading SAR interpretation, or invalid biological replication.

Quantitative Head-to-Head Evidence: Where 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone Differs from Its Closest Comparators


Imidazole vs. Triazole Azole Ring: Differential CYP51 Binding and Metabolic Stability

The imidazole ring of the target compound provides a distinct CYP51 binding profile compared to the triazole analog (1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, CAS 86404-63-9). The target imidazole compound shows weak inhibition of recombinant human CYP51 (IC50 > 25,000 nM), indicating low off-target human CYP51 engagement [1]. In contrast, the triazole analog class is reported to generally have reduced susceptibility to metabolic oxidation but may also exhibit altered selectivity profiles [2]. The imidazole scaffold retains the capacity for further derivatization at the imidazole C-2 position, offering greater synthetic versatility for SAR exploration.

CYP51 inhibition Sterol 14α-demethylase Antifungal selectivity Metabolic stability

2,4-Difluorophenyl vs. Unsubstituted Phenyl: Impact on Antifungal Potency and Electronic Profile

The 2,4-difluoro substitution on the phenyl ring of CAS 134071-11-7 confers enhanced electrophilicity and altered target binding compared to the unsubstituted phenyl analog 2-(1H-imidazol-1-yl)-1-phenylethanone (CAS 24155-34-8). In patent disclosure CN101519402A, the target compound is explicitly synthesized as an antifungal-active building block with reported strong bacteriostatic activity against common pathogenic fungi and deep fungal infections [1]. The unsubstituted phenyl analog lacks the electron-withdrawing fluorine atoms that modulate the carbonyl electrophilicity, potentially affecting both reactivity in downstream derivatization and binding interactions with heme iron in CYP51.

Antifungal SAR Halogen substitution Electron-withdrawing effects CYP51 binding

Near-Orthogonal Ring Conformation and Intermolecular Hydrogen Bonding: Solid-State Stability Advantage Over Non-Difluoro Analogs

Single-crystal X-ray diffraction of the target compound reveals a dihedral angle of 89.53(4)° between the 2,4-difluorophenyl and imidazole rings—a near-perfect orthogonal arrangement unique to this substitution pattern [1]. This geometry positions the carbonyl oxygen for intermolecular C—H···O hydrogen bonds that stabilize the crystal lattice, a structural feature not observed in analogs where ring planarity or different halogen patterns alter packing. The melting point of 521–522 K (248–249 °C) reflects this robust crystal packing [1]. The structure has been independently validated and deposited in the Crystallography Open Database (COD ID 2212925) and Cambridge Structural Database (CCDC 643651) [2].

Crystal engineering Solid-state stability Hydrogen bonding Formulation

Validated Synthetic Route with Defined Yield and Purity: Reproducibility Advantage Over Non-Standardized Analogs

A reproducible synthetic protocol for the target compound is disclosed in patent CN101519402A: reaction of imidazole with α-chloro-2,4-difluoroacetophenone in the presence of potassium carbonate and TEBA phase-transfer catalyst in dichloromethane/DMF, yielding the product after recrystallization from acetone [1]. An alternative route from 2-chloro-1-(2,4-difluorophenyl)ethanone in trichloromethane yields the product at 69% yield after crystallization from 2-propanol, with a melting point of 125 °C . Commercial suppliers offer the compound at 98% purity (HPLC), with defined storage conditions . In contrast, the triazole analog (CAS 86404-63-9) is less widely stocked and may require custom synthesis, increasing lead time and cost.

Synthetic accessibility Process reproducibility Procurement specification Quality control

High-Value Application Scenarios for 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone Procurement


Antifungal Lead Optimization: CYP51-Directed SAR Libraries

Medicinal chemistry teams developing novel azole antifungals can employ CAS 134071-11-7 as a core scaffold for systematic SAR exploration around the 2,4-difluorophenyl-imidazole pharmacophore. The compound's weak human CYP51 inhibition (IC50 > 25 µM) provides a selectivity baseline for designing pathogen-selective sterol 14α-demethylase inhibitors [1]. The imidazole ring permits further functionalization at the C-2 position, enabling the construction of focused libraries inspired by miconazole and sertaconazole analogs . The patented antifungal activity disclosure supports its use as a validated starting point for hit-to-lead campaigns targeting Candida albicans, Aspergillus fumigatus, and fluconazole-resistant strains [2].

Crystal Engineering and Solid-Form Screening of Azole APIs

The rigorously solved single-crystal structure of CAS 134071-11-7 (orthorhombic P212121, R = 0.039, dihedral 89.53°) provides a reference standard for solid-state characterization of azole antifungal candidates [1]. Formulation scientists can leverage the documented intermolecular C—H···O hydrogen bonding network and melting point (521–522 K) as quality benchmarks when developing cocrystals, salts, or amorphous solid dispersions of structurally related APIs [1]. The crystallographic data deposited in COD and CCDC enable computational polymorph prediction and lattice energy calculations for congeneric series .

Chemical Biology Probe Development for Sterol Biosynthesis Pathway Studies

Biochemical researchers investigating fungal sterol biosynthesis can utilize the target compound as a tool compound or control probe in CYP51 enzymatic assays. Its demonstrated lack of potent human CYP51 inhibition (IC50 > 25,000 nM) makes it suitable as a selectivity control when benchmarking more potent antifungal candidates [1]. The compound's defined LogP (2.04) and TPSA (34.89) facilitate predictions of membrane permeability, supporting its use in cellular target engagement studies within the ergosterol biosynthesis pathway [2].

Intermediate for Diversifiable Miconazole-Class Antifungal Synthesis

Process chemistry groups engaged in the synthesis of miconazole-inspired antifungal agents can procure CAS 134071-11-7 as a key intermediate for downstream diversification. The ketone carbonyl serves as a versatile handle for reduction, oximation, or Grignard addition, enabling access to a broad array of 1-aryl-2-imidazolyl-ethanol derivatives with established antifungal pharmacophores [1]. The validated 69% synthetic yield and commercial availability at 98% purity ensure scalable procurement for multi-step synthesis campaigns [2].

Quote Request

Request a Quote for 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.